Some bacterial infections can be opportunistic infections (OIs) of HIV.
Gentamicin Sulfate is the sulfate salt form of gentamycin, a broad-spectrum aminoglycoside antibiotic complex produced by the fermentation of Micromonospora purpurea or M. echinospora, with antibacterial activity. Gentamicin is a thermostable complex containing the gentamicins C1, C1a, C2, C2a and C2b.
A complex of closely related aminoglycosides obtained from MICROMONOSPORA purpurea and related species. They are broad-spectrum antibiotics, but may cause ear and kidney damage. They act to inhibit PROTEIN BIOSYNTHESIS.
(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
CAS No.: 1405-41-0
VCID: VC20749831
Molecular Formula: C21H45N5O11S
Molecular Weight: 575.7 g/mol
* For research use only. Not for human or veterinary use.
![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid - 1405-41-0](/images/no_structure.jpg)
Description |
The compound (3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of the compound's structure, properties, synthesis methods, and potential applications based on diverse scientific literature. Structural OverviewThe compound is characterized by a multi-ring structure featuring several functional groups including amino groups and hydroxyl groups. The stereochemistry is indicated by the R and S designations which denote the spatial arrangement of atoms around chiral centers. Molecular Formula and WeightThe molecular formula for this compound is C₁₈H₃₁N₅O₇S. The molecular weight can be calculated as follows:
Synthetic PathwaysThe synthesis of (3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid can involve several steps including:
Reaction ConditionsThe synthesis often requires specific conditions such as temperature control and pH adjustments to optimize yields and purity. Pharmacological PotentialResearch indicates that compounds with similar structural motifs exhibit significant biological activity including antimicrobial and anticancer properties. The presence of multiple amino groups may enhance interactions with biological targets. Clinical RelevanceAlthough specific clinical studies on this exact compound may be limited, its structural relatives have been explored for therapeutic applications in treating various diseases. Literature ReviewA comprehensive review of available literature reveals that compounds with similar frameworks have been investigated extensively for their pharmacological properties:
Current Research TrendsCurrent research trends focus on optimizing synthetic methodologies and exploring the compound's potential in drug development pipelines. |
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CAS No. | 1405-41-0 | ||||||||||||||||||||||||||||||||||||||||
Product Name | (3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | ||||||||||||||||||||||||||||||||||||||||
Molecular Formula | C21H45N5O11S | ||||||||||||||||||||||||||||||||||||||||
Molecular Weight | 575.7 g/mol | ||||||||||||||||||||||||||||||||||||||||
IUPAC Name | (3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | ||||||||||||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C21H43N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;(H2,1,2,3,4)/t9?,10-,11+,12-,13+,14+,15-,16?,17+,18-,19-,20?,21+;/m1./s1 | ||||||||||||||||||||||||||||||||||||||||
Standard InChIKey | NWQISSNHRDDWRM-KFSSRJMVSA-N | ||||||||||||||||||||||||||||||||||||||||
Isomeric SMILES | CC([C@@H]1CC[C@H]([C@H](O1)OC2[C@H](C[C@H]([C@@H]([C@H]2O)OC3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O | ||||||||||||||||||||||||||||||||||||||||
SMILES | CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O | ||||||||||||||||||||||||||||||||||||||||
Canonical SMILES | CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O | ||||||||||||||||||||||||||||||||||||||||
Colorform | White amorphous powder | ||||||||||||||||||||||||||||||||||||||||
Melting Point | 102-108 °C 105 °C (decomposition) |
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Physical Description | Solid | ||||||||||||||||||||||||||||||||||||||||
Solubility | Freely soluble in water Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons 1.26e+01 g/L |
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Synonyms | NSC-82261, SCH9724 | ||||||||||||||||||||||||||||||||||||||||
Reference | Davis, Bernard D. /Mechanism of Bactericidal Action of Aminoglycosides./ReferencesMicrobiological Reviews 51.3 (1987): 341-50.Sarna, Katarzyna, and Agata Blazewicz. /Determination of Gentamicin Sulphate Composition and Related Substances in Pharmaceutical Preparations by LC with Charged Aerosol Detection./ PubMed (2010)Vydrin, A. F. /Component Composition of Gentamicin Sulfate Preparations./ Pharmaceutical Chemistry Journal 37.8 (2003): 448-49. Web. 15 Oct. 2013. | ||||||||||||||||||||||||||||||||||||||||
PubChem Compound | 5702059 | ||||||||||||||||||||||||||||||||||||||||
Last Modified | Sep 12 2023 |
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